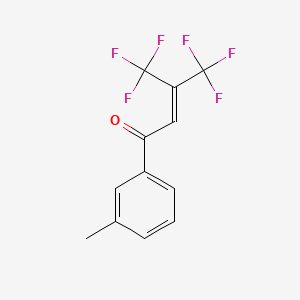
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one is an organic compound that belongs to the class of fluorinated ketones. These compounds are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups in the molecule imparts significant stability and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and trifluoroacetone.
Condensation Reaction: The key step involves a condensation reaction between 3-methylbenzaldehyde and trifluoroacetone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired enone product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods such as distillation or crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-3-(trifluoromethyl)but-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.
4,4,4-Trifluoro-1-(4-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure with the methyl group in a different position on the phenyl ring.
Uniqueness
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one is unique due to the specific positioning of the trifluoromethyl groups and the methyl group on the phenyl ring. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
35443-93-7 |
|---|---|
Molecular Formula |
C12H8F6O |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C12H8F6O/c1-7-3-2-4-8(5-7)9(19)6-10(11(13,14)15)12(16,17)18/h2-6H,1H3 |
InChI Key |
CJBVYGKUMVNXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


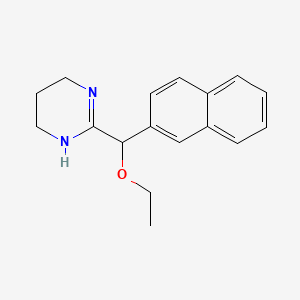
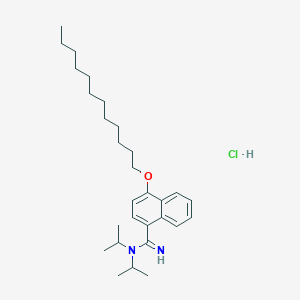
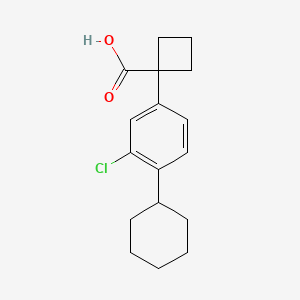
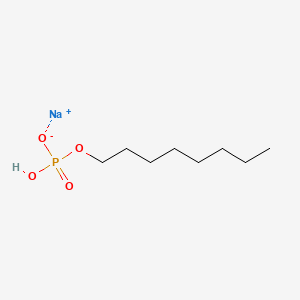
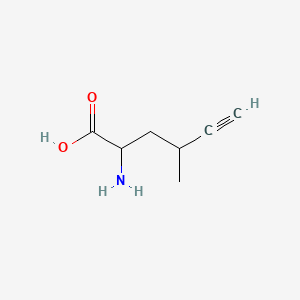
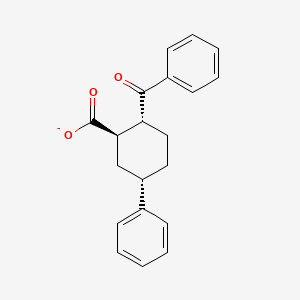
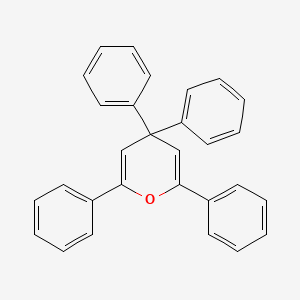
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
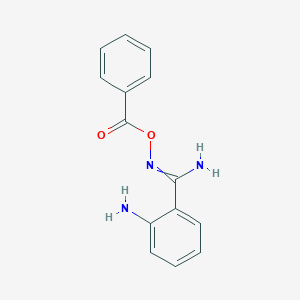
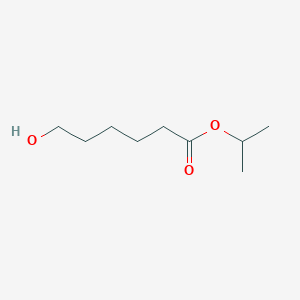
![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
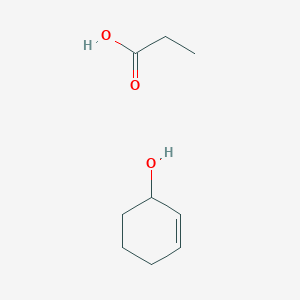
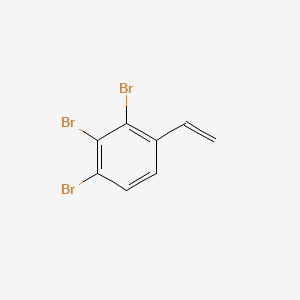
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
